molecular formula C12H11NO2 B027307 6-Ethoxyquinoline-2-carbaldehyde CAS No. 100063-12-5

6-Ethoxyquinoline-2-carbaldehyde

Cat. No.: B027307
CAS No.: 100063-12-5
M. Wt: 201.22 g/mol
InChI Key: WRZJIHGBMXGHAJ-UHFFFAOYSA-N
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Description

6-Ethoxyquinoline-2-carbaldehyde is an organic compound with the molecular formula C12H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

6-Ethoxyquinoline-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a fluorescent probe in biological assays.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes and pigments.

Future Directions

The future directions of “6-Ethoxyquinoline-2-carbaldehyde” research could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . It’s also important to conduct long-term field experiments to provide better explanations for changes in biochar properties as it undergoes aging, its longer-term effects on soil properties, and timing of re-application of different biochars .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxyquinoline-2-carbaldehyde typically involves the ethoxylation of quinoline-2-carbaldehyde. One common method includes the reaction of quinoline-2-carbaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxyquinoline-2-carbaldehyde is unique due to its ethoxy group, which enhances its lipophilicity and alters its reactivity compared to other quinoline derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

6-ethoxyquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-11-5-6-12-9(7-11)3-4-10(8-14)13-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZJIHGBMXGHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613948
Record name 6-Ethoxyquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100063-12-5
Record name 6-Ethoxyquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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